3-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-ol
Description
3-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-ol is a substituted propanol derivative featuring a dichlorophenyl group at the 2,5-positions and a dimethyl-substituted propanol backbone. The compound’s dichlorophenyl moiety likely enhances its lipophilicity and electronic properties, influencing reactivity and biological interactions .
Properties
Molecular Formula |
C11H14Cl2O |
|---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
3-(2,5-dichlorophenyl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C11H14Cl2O/c1-11(2,7-14)6-8-5-9(12)3-4-10(8)13/h3-5,14H,6-7H2,1-2H3 |
InChI Key |
ZCSPKXIXCCVZGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=CC(=C1)Cl)Cl)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-ol typically involves the reaction of 2,5-dichlorobenzyl chloride with isobutyraldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, followed by reduction to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-one.
Reduction: Formation of 3-(2,5-Dichlorophenyl)-2,2-dimethylpropane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-ol exerts its effects involves interaction with specific molecular targets. The dichlorophenyl group may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s uniqueness arises from the 2,5-dichlorophenyl group and 2,2-dimethylpropanol backbone. Key comparisons with analogs include:
Halogen vs. Methyl Substitutions
- 3-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-ol: Replacing chlorine atoms with methyl groups reduces electronegativity and alters solubility. This compound is noted for applications in synthetic chemistry and receptor interaction studies due to its steric and electronic profile .
Halogen Positional Isomerism
- 3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol :
The addition of fluorine at the 6-position introduces strong electron-withdrawing effects, which may stabilize intermediates in synthesis or enhance metabolic stability in vivo . - 3-(3,4-Dichlorophenyl)-2,2-dimethylpropan-1-ol (hypothetical analog):
Shifting chlorine to the 3,4-positions could modify π-π stacking interactions with biological targets, altering pharmacological activity .
Functional Group Variations
- 3-Amino-2-(3-chlorophenyl)propan-1-ol: The amino group introduces hydrogen-bonding capability, increasing solubility and enabling interactions with enzyme active sites, unlike the hydroxyl group in the target compound .
- 3-(Diethylamino)-2,2-dimethylpropan-1-ol: A tertiary amine group replaces the hydroxyl, significantly altering pH-dependent solubility and reactivity .
Physicochemical Properties
A comparative analysis of physical properties (Table 1) highlights trends in boiling points, solubility, and stability:
Table 1: Physicochemical Comparison of Selected Compounds
*Estimated based on analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
